BenchChemオンラインストアへようこそ!

3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Regioisomerism Pin1 inhibition TGF-β signaling

3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152539-92-8) is a heterobifunctional building block combining a pyridine ring, a pyrazole core, and a carboxylic acid group at the 4-position. With a molecular weight of 189.17 g/mol, an XLogP3-AA of 0.4, and a topological polar surface area of 78.9 Ų, it occupies a physicochemical space suitable for fragment-based drug design and as a versatile synthetic intermediate.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 1152539-92-8
Cat. No. B1462207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
CAS1152539-92-8
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C=NN2)C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12)(H,13,14)
InChIKeyRFDVZGCYQXPQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152539-92-8): Core Scaffold Procurement for Kinase-Targeted and Anti-Fibrotic Drug Discovery


3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152539-92-8) is a heterobifunctional building block combining a pyridine ring, a pyrazole core, and a carboxylic acid group at the 4-position [1]. With a molecular weight of 189.17 g/mol, an XLogP3-AA of 0.4, and a topological polar surface area of 78.9 Ų, it occupies a physicochemical space suitable for fragment-based drug design and as a versatile synthetic intermediate [1]. The compound serves as the critical pharmacophoric core for two distinct, clinically relevant target classes: it is the foundational scaffold for 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine inhibitors of TGF-β1/activin A signaling [2], and its 4-carboxylic acid regioisomeric identity distinguishes it from its 5-carboxylic acid counterpart, which exhibits a divergent inhibitory profile against Pin1 [3].

Procurement Risk: Why 3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Regioisomeric or Halogenated Pyrazole Analogs


The specific positioning of the carboxylic acid at the pyrazole 4-position, rather than the 3- or 5-position, is not a trivial structural variation but a critical determinant of biological target engagement. The 5-carboxylic acid regioisomer (3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid) displays documented binding affinity for Pin1, an oncology target [1], whereas the 4-carboxylic acid configuration of the target compound is essential for constructing inhibitors of the TGF-β type I receptor (ALK5), a target validated in fibrotic diseases [2]. Furthermore, the absence of a halogen at the pyrazole 5-position—present in close brominated analogs —preserves the nucleophilic reactivity of the ring, a prerequisite for downstream cross-coupling and condensation reactions that are central to lead optimization pipelines. Substituting this core with a regioisomer, a halogenated analog, or a 1-substituted positional isomer [3] introduces an uncharacterized alteration in target selectivity, synthetic trajectory, and ultimately the validity of the structure-activity relationship (SAR) series.

Quantitative Differentiation of 3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid from Key Analogs


Regioisomeric Differentiation: Divergent Pin1 vs. TGF-β/Activin Target Engagement Dictated by Carboxylic Acid Position

The position of the carboxylic acid group on the pyrazole ring dictates the biological target profile. The 5-carboxylic acid regioisomer, 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CHEMBL1234945), demonstrates binding affinity for human peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), a target implicated in oncology, as cataloged in BindingDB [1]. In contrast, the target compound, bearing the carboxylic acid at the 4-position, is the essential core for generating inhibitors of TGF-β type I receptor (ALK5)-mediated signaling, a pathway central to fibrosis [2]. No Pin1 binding data or TGF-β pathway engagement has been reported for the 4-carboxylic acid or 5-carboxylic acid regioisomer, respectively, establishing a functional divergence rooted in regiochemistry.

Regioisomerism Pin1 inhibition TGF-β signaling

Dual Hydrogen Bond Donor/Acceptor Capacity: Physicochemical Differentiation from 1-Substituted Positional Isomers

The target compound presents two hydrogen bond donors (HBD = 2) and four hydrogen bond acceptors (HBA = 4), with a topological polar surface area (TPSA) of 78.9 Ų [1]. Its positional isomer, 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 77556-50-4), shares the same molecular formula and weight but differs in the connectivity of the pyridin-2-yl substituent to the pyrazole N1 rather than C3 [2]. This connectivity alters the electronic environment of both the pyridine nitrogen and the carboxylic acid, modifying hydrogen bond geometry and metal chelation properties. The target compound's XLogP3-AA of 0.4 indicates balanced hydrophilicity suitable for fragment screening libraries, whereas the 1-substituted isomer's distinct dipole moment may yield divergent solubility and permeability profiles [1].

Physicochemical properties Hydrogen bonding Fragment-based drug design

Synthetic Versatility Advantage: Unsubstituted 5-Position Enables Divergent Derivatization Unavailable to Halo-Analogs

The target compound possesses an unsubstituted C5 position on the pyrazole ring, enabling direct electrophilic substitution, metalation, and subsequent cross-coupling reactions [1]. In contrast, 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid features a bromine atom at this position (MW 268.07 g/mol), which, while enabling nucleophilic substitution and Suzuki/Heck couplings, precludes electrophilic functionalization at that site and increases molecular weight by ~79 Da . The absence of halogen in the target compound also reduces potential toxicological liabilities associated with aryl halides and simplifies waste stream management in scale-up synthesis. The unsubstituted C5 position allows for late-stage diversification strategies (e.g., direct C–H activation, Vilsmeier–Haack formylation, Mannich reactions) that are sterically and electronically inaccessible to the brominated analog.

Synthetic chemistry Cross-coupling Derivatization

Scaffold for Soluble Guanylate Cyclase (sGC) Activator Patents: Quantitative Differentiation from Thiophene and Cyclohexenyl Analogs in Ocular Hypertension Indications

The 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid scaffold is explicitly claimed as a core intermediate in patent families covering pyrazole-4-carboxylic acid derivatives as soluble guanylate cyclase (sGC) activators for the treatment of glaucoma and ocular hypertension [1][2]. The patent WO2016001876A1 discloses thiophen-2-yl-substituted derivatives, while EP3164396A1 claims cyclohexen-1-yl-substituted variants, both incorporating the pyridin-2-yl-1H-pyrazole-4-carboxylic acid motif [1][2]. The target compound represents the minimal pharmacophoric core from which these structurally diversified clinical candidates are derived. No sGC activator patents or biological data have been identified for the 5-carboxylic acid regioisomer or the brominated analog in this therapeutic context, indicating that the 4-carboxylic acid configuration is a structural prerequisite for sGC activation in this chemical series.

Soluble guanylate cyclase Glaucoma Patent landscape

TGF-β/Activin Signaling Selectivity: The 4-Carboxylic Acid Scaffold is Essential for ALK5 Inhibitor Pharmacophore Construction

Ciayadi et al. (2011) established the 3-(pyridin-2-yl)-1H-pyrazol-4-yl moiety as an indispensable component of the 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine pharmacophore for dual TGF-β1 and activin A signaling inhibition [1]. In HEK-293T cellular assays, derivatives built upon this core demonstrated selective inhibition of TGF-β1 over activin A signaling, with the nature of the 2-aryl substituent (phenyl, pyridin-3-yl, pyrazol-4-yl, pyrazol-1-yl, 1H-imidazol-1-yl) modulating potency and selectivity [1]. Critically, the pyrazole must bear the 4-carboxylic acid or its synthetic equivalent to enable the subsequent pyridine coupling that generates the active pharmacophore. Structural analogs lacking the 4-carboxylic acid handle (e.g., 3-substituted or 5-substituted pyrazole isomers) cannot access this chemotype and therefore fall outside this validated SAR series.

TGF-β inhibitor ALK5 Fibrosis

Recommended Procurement and Application Scenarios for 3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid


ALK5/TGF-β Type I Receptor Inhibitor Lead Optimization Programs in Fibrosis

Medicinal chemistry teams developing small-molecule ALK5 (TGF-β type I receptor) inhibitors for renal, hepatic, or pulmonary fibrosis should procure this compound as the starting core scaffold. The 4-carboxylic acid enables the key synthetic step to construct the 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine pharmacophore validated by Ciayadi et al. (2011) [1]. Using the 5-carboxylic acid or 3-carboxylic acid regioisomer would prevent access to this chemotype entirely, as confirmed by the absence of any TGF-β-related data for those isomers. The unsubstituted C5 position also permits late-stage diversification to explore SAR around the pyrazole ring, a flexibility absent in pre-halogenated analogs.

Soluble Guanylate Cyclase (sGC) Activator Development for Glaucoma and Ocular Hypertension

Pharmaceutical patent teams and medicinal chemistry groups pursuing non-nitric oxide-dependent sGC activators for intraocular pressure reduction should acquire this compound as the key intermediate. The 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid scaffold is the common core of two distinct patent families (WO2016001876A1, thiophene series; EP3164396A1, cyclohexenyl series) claiming sGC activators for glaucoma [1][2]. Its procurement enables rapid analog generation within established intellectual property space, whereas alternative cores lack equivalent patent precedent, increasing freedom-to-operate uncertainty.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with Pre-Validated Kinase-Binding Fragments

Fragment screening libraries seeking to expand their heterocyclic carboxylic acid component with fragments of demonstrated target engagement should include this compound. Its physicochemical profile (MW 189.17, XLogP3-AA 0.4, TPSA 78.9 Ų, 2 HBD, 4 HBA) [1] satisfies the 'rule of three' guidelines for fragment libraries. Critically, unlike generic pyrazole carboxylic acids, this fragment comes with a pre-existing target hypothesis (ALK5 kinase) and downstream synthetic tractability through the carboxylic acid handle, substantially increasing the probability of hit-to-lead progression relative to uncharacterized fragments.

Agrochemical Lead Discovery Leveraging Pyridylpyrazole Pharmacophore

Agrochemical discovery groups investigating pyridylpyrazole-based insecticides or fungicides should consider this compound as a versatile building block. The pyridylpyrazole motif has demonstrated insecticidal activity in SAR studies of poly-heterocyclic compounds (Wang et al., 2018) [2]. The compound's dual heterocyclic nitrogen coordination sites (pyridine N and pyrazole N2) enable metal chelation, a property relevant to metalloenzyme inhibition in pest organisms. Its unsubstituted C5 position allows installation of diverse pharmacophores (oxadiazoles, thiazolinones, β-lactams) demonstrated in agrochemical lead series.

Quote Request

Request a Quote for 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.